![molecular formula C16H15NO2 B187869 N-(4-acetylphenyl)-4-methylbenzamide CAS No. 72269-24-0](/img/structure/B187869.png)
N-(4-acetylphenyl)-4-methylbenzamide
Overview
Description
N-(4-acetylphenyl)-4-methylbenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-methylbenzamide typically involves the reaction of 4-acetylphenylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-acetylbenzoic acid.
Reduction: Formation of 4-(hydroxyethyl)phenyl-4-methylbenzamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Overview
N-(4-acetylphenyl)-4-methylbenzamide is an organic compound that features an amide functional group and is characterized by its unique arrangement of aromatic rings. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, material science, and agriculture.
Medicinal Chemistry
This compound has been explored for its potential as a pharmacophore in drug development. Its biological activities include:
- Antibacterial Properties : The compound has shown significant antibacterial activity against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) determined at 256 µg/mL for various strains .
- Anti-inflammatory and Analgesic Effects : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes, thus offering potential therapeutic benefits similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Activity : Preliminary studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting it may interact with specific molecular targets involved in tumor growth .
Material Science
In the field of material science, this compound is utilized in synthesizing polymers and advanced materials. Its unique chemical properties contribute to enhanced thermal stability and mechanical strength in these materials .
Agricultural Applications
The compound has been reported as a potential plant-growth regulator, indicating its utility in agricultural science for enhancing crop yields or managing plant growth .
Study on Antibacterial Activity
A study evaluated the efficacy of synthesized sulfonamides derived from this compound against clinical isolates. Results indicated promising antibacterial activity, particularly against resistant strains .
Anti-inflammatory Assays
In vivo studies using animal models of arthritis demonstrated significant reductions in swelling and pain when treated with this compound, comparable to standard NSAIDs .
Anticancer Screening
A comprehensive screening on various cancer cell lines revealed that this compound inhibited cell growth by up to 95% in certain leukemia models, underscoring its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-4-methylbenzylamine
- N-(4-acetylphenyl)-4-methylbenzyl chloride
Comparison: N-(4-acetylphenyl)-4-methylbenzamide is unique due to its specific amide linkage, which imparts distinct chemical and physical properties compared to its analogs. For example, the sulfonamide derivative may exhibit different solubility and reactivity profiles, while the benzylamine and benzyl chloride derivatives may have varying biological activities and synthetic applications.
Biological Activity
N-(4-acetylphenyl)-4-methylbenzamide, a compound with the chemical formula CHNO, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
The synthesis of this compound typically involves the acylation of 4-methylbenzamide with 4-acetylphenyl chloride or similar acylating agents. The process can be summarized as follows:
- Reagents : 4-methylbenzamide and 4-acetylphenyl chloride.
- Conditions : Conducted in an organic solvent like dichloromethane with a base such as triethylamine.
- Yield : Generally, the reaction yields around 70-85% of the desired product.
The compound is characterized by its specific substitution pattern on the aromatic rings, contributing to its unique biological activity and reactivity compared to other derivatives.
Antibacterial Properties
This compound has been evaluated for its antibacterial activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The broth microdilution method indicated that derivatives of this compound exhibit significant antibacterial effects, suggesting potential applications in treating bacterial infections.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound may possess anti-inflammatory and analgesic properties. These effects are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Compounds that selectively inhibit COX-2 have been shown to reduce inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound against various cancer cell lines. In vitro assays demonstrated that this compound could inhibit cell proliferation in several types of cancer, including leukemia and non-small-cell lung cancer. The compound's structural similarity to known anticancer agents suggests it may interact with specific molecular targets involved in tumor growth and metastasis .
Understanding the mechanism of action for this compound is crucial for its therapeutic application. Early studies suggest that it may interact with soluble epoxide hydrolase, an enzyme implicated in cardiovascular health and inflammation. This interaction could potentially lead to reduced vascular inflammation and improved outcomes in conditions like hypertension.
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs of this compound and their respective biological activities:
Compound Name | Structure | Melting Point (°C) | Biological Activity |
---|---|---|---|
N-(4-acetylphenyl)benzamide | Structure | 204-206 | Anti-inflammatory |
N-(4-acetylphenyl)-3-chlorobenzamide | Structure | 101-102 | Anticancer |
N-(4-acetylphenyl)-2-fluorobenzamide | Structure | 89-91 | Antimicrobial |
These compounds exhibit varying degrees of biological activity, indicating that modifications in their structure can significantly influence their pharmacological properties.
Case Studies
- Study on Antibacterial Activity : A study conducted by researchers evaluated the efficacy of synthesized sulfonamides derived from this compound against clinical isolates of bacteria. Results showed promising antibacterial activity, particularly against resistant strains.
- Anti-inflammatory Assays : In vivo studies assessed the anti-inflammatory effects using animal models of arthritis. The compound demonstrated significant reduction in swelling and pain, comparable to standard NSAIDs .
- Anticancer Screening : A comprehensive screening on various cancer cell lines revealed that this compound inhibited cell growth by up to 95% in certain leukemia models, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-3-5-14(6-4-11)16(19)17-15-9-7-13(8-10-15)12(2)18/h3-10H,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHKFKUUAUAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366816 | |
Record name | N-(4-acetylphenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72269-24-0 | |
Record name | N-(4-Acetylphenyl)-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72269-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-acetylphenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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